4-Methylumbelliferyl-alpha-D-galactopyranoside
CAS No.: 38597-12-5
VCID: VC0014246
Molecular Formula: C16H18O8
Molecular Weight: 338.31 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-Methylumbelliferyl-α-D-galactopyranoside is a fluorogenic substrate utilized primarily for detecting and characterizing α-galactosidase activity . Upon cleavage by α-galactosidase, it yields a blue fluorescent solution, with the hydrolysis product 4-MU emitting maximum fluorescence at 445 nm . This compound is valuable in differentiating species within the Enterobacteriaceae family and localizing α-galactosidase in plants . Furthermore, it's employed in Fabry disease studies to assess α-galactosidase deficiencies . Beyond its applications in enzyme assays and species differentiation, 4-Methylumbelliferyl-α-D-galactopyranoside serves as a tool for identifying, characterizing, and performing kinetic analyses of α-D-glucosidases . It is also used in high-throughput screening of α-D-glucosidase inhibitors and diagnosing Pompe's disease in kidney and leucocytes . Functionally, the compound is related to 4-methylumbelliferone and is categorized as a member of coumarins, an alpha-D-galactoside, and a monosaccharide derivative . Other similar chemical compounds include 4-Methylumbelliferyl α-D-glucopyranoside, which is also used as a fluorogenic substrate , and 4-Methylumbelliferyl β-D-galactopyranoside, which, along with other 4-Methylumbelliferyl derivatives, is available from various suppliers like Sigma-Aldrich . These compounds share the 4-methylumbelliferyl group but differ in their glycosidic linkages and sugar moieties, leading to different specificities for various glycosidases. |
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CAS No. | 38597-12-5 |
Product Name | 4-Methylumbelliferyl-alpha-D-galactopyranoside |
Molecular Formula | C16H18O8 |
Molecular Weight | 338.31 g/mol |
IUPAC Name | 4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1 |
Standard InChIKey | YUDPTGPSBJVHCN-CHUNWDLHSA-N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 4-methylumbelliferone-alpha-D-galactoside 4-methylumbelliferyl galactose 4-methylumbelliferyl-alpha-D-galactopyranoside 4-methylumbelliferyl-beta-D-galactopyranoside 4-methylumbelliferyl-beta-D-galactoside 4-methylumbelliferyl-galactopyranoside 4-methylumbelliferyl-galactopyranoside, ((alpha-D)-galactopyranosyloxy)-isomer 4-methylumbelliferyl-galactopyranoside, ((beta-D)-galactosyloxy)-isomer 4-MUBF-GP |
PubChem Compound | 2733788 |
Last Modified | Sep 14 2023 |
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